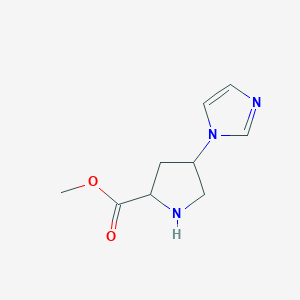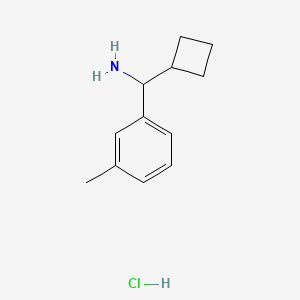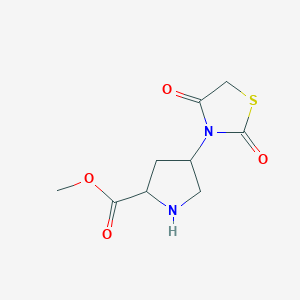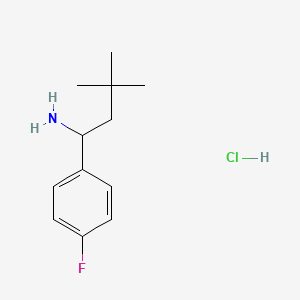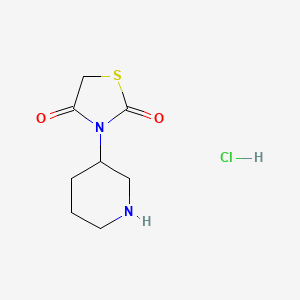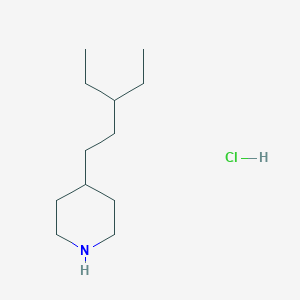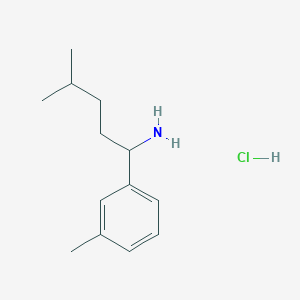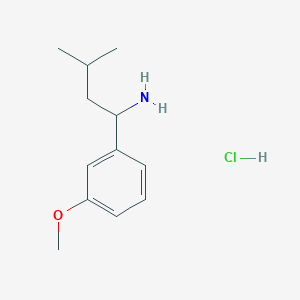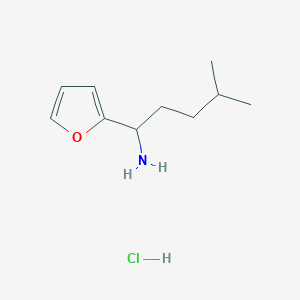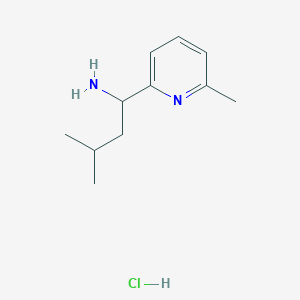![molecular formula C40H34F6N4O6 B1471594 1-[3-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid acetate CAS No. 1452577-32-0](/img/structure/B1471594.png)
1-[3-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid acetate
説明
The compound “1-[3-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid acetate” is likely to be an organic compound containing a beta-carboline backbone . Beta-carbolines are a group of indole alkaloids that are notable for their presence in a variety of plant species and for their potential pharmacological properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Trifluoromethyl groups are known to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用
Antioxidant and Cytotoxicity Properties
Derivatives of tetrahydro-β-carboline, including those related to the core structure of 1-[3-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid acetate, have been investigated for their in vitro antioxidant and cytotoxicity properties. A study demonstrated that these compounds exhibit moderate antioxidant properties based on DPPH, ABTS, and FRAP assays, suggesting potential therapeutic applications as antioxidants. Furthermore, the research highlighted their cytotoxic activities on non-tumorous cell lines, with some derivatives showing mild toxicity at effective antioxidative concentrations, indicating their safety compared to conventional cytotoxic agents like 5-fluorouracil and cisplatin (Goh et al., 2015).
Anticancer Activity
Another significant application is in the field of anticancer research, where β-carboline hybrids bearing a substituted phenyl and a chalcone/(N-acetyl)-pyrazole moiety have shown significant cytotoxic activity against various cancer cell lines. These hybrids also induced apoptosis and inhibited DNA topoisomerase I activity, suggesting a promising avenue for developing new anticancer agents (Kamal et al., 2014).
Antioxidant Activity in Foods
The occurrence of tetrahydro-β-carboline alkaloids in fruits and fruit juices, acting as antioxidants and free radical scavengers, indicates a dietary source of antioxidants. These compounds, found in microgram per gram levels in various fruits and juices, suggest a potential role in contributing to the antioxidant effect of fruit products containing these compounds, further supporting their health benefits (Herraiz & Galisteo, 2003).
将来の方向性
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is often involved in the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
It is known that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials, suggesting that environmental factors may influence its action .
特性
IUPAC Name |
acetic acid;1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H15F3N2O2.C2H4O2/c2*20-19(21,22)11-5-3-4-10(8-11)16-17-13(9-15(24-16)18(25)26)12-6-1-2-7-14(12)23-17;1-2(3)4/h2*1-8,15-16,23-24H,9H2,(H,25,26);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRDMHQRQDNTHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)C(F)(F)F)C(=O)O.C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H34F6N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




